N-cyclohexyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide
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Overview
Description
N-cyclohexyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide is a chemical compound that belongs to the class of isothiazoles This compound is characterized by its unique structure, which includes a cyclohexyl group, a dioxido-3-oxobenzo[d]isothiazol moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide typically involves the reaction of cyclohexylamine with 3-oxobenzo[d]isothiazole-2(3H)-one 1,1-dioxide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production while maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-cyclohexyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-cyclohexyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide include:
- N-cyclohexyl-2-benzothiazole sulphonamide
- N-cyclohexyl-N-(2-morpholinoethyl)carbodiimide methyl-p-toluenesulfonate
Uniqueness
This compound stands out due to its unique structural features and the specific combination of functional groups
Biological Activity
N-cyclohexyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, cytotoxic, and anti-inflammatory activities, supported by various research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₅H₁₈N₂O₄S
- Molecular Weight : 342.38 g/mol
- CAS Number : 899996-53-3
Antimicrobial Activity
Recent studies have demonstrated that derivatives of isothiazole compounds exhibit significant antimicrobial properties. For instance, this compound has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus.
Table 1: Antimicrobial Efficacy of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results indicate a promising potential for this compound in treating infections caused by resistant bacterial strains.
Cytotoxicity Studies
The cytotoxic effects of the compound have been evaluated using various cell lines. In vitro studies on L929 mouse fibroblast cells revealed that at higher concentrations (100 µM), the compound exhibited moderate cytotoxicity. However, lower concentrations did not significantly affect cell viability.
Table 2: Cytotoxicity Analysis on L929 Cells
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
12 | 95 |
50 | 88 |
100 | 70 |
This suggests that while this compound has some cytotoxic effects at elevated levels, it may be safe at lower doses.
Anti-inflammatory Activity
The compound's anti-inflammatory potential has also been investigated. Studies indicate that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The selectivity towards COX-2 over COX-1 could suggest a reduced risk of gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs).
The biological activity of this compound is hypothesized to involve interaction with specific molecular targets within bacterial cells and inflammatory pathways. The presence of the dioxido and isothiazole moieties likely contributes to its antimicrobial and anti-inflammatory properties.
Case Studies
A recent case study involving the application of this compound in a murine model demonstrated significant reductions in inflammation markers following treatment with varying doses. The results indicated that the compound could effectively modulate immune responses, suggesting its potential therapeutic applications in inflammatory diseases.
Properties
IUPAC Name |
N-cyclohexyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c18-14(16-11-6-2-1-3-7-11)10-17-15(19)12-8-4-5-9-13(12)22(17,20)21/h4-5,8-9,11H,1-3,6-7,10H2,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIIOSBQAMKSKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49725924 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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